methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate
Description
Methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate is a sulfonamide derivative featuring a bromophenyl group and a methyl ester moiety. Its molecular formula is C₁₄H₁₂BrNO₄S, with a molecular weight of 370.22 g/mol.
Properties
IUPAC Name |
methyl 4-[(4-bromophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-20-14(17)10-2-6-12(7-3-10)16-21(18,19)13-8-4-11(15)5-9-13/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICRVJNIOILRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231877 | |
| Record name | Methyl 4-[[(4-bromophenyl)sulfonyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59256-26-7 | |
| Record name | Methyl 4-[[(4-bromophenyl)sulfonyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59256-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[(4-bromophenyl)sulfonyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-bromobenzenesulfonyl chloride with methyl 4-aminobenzoate. This reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Sulfide derivatives.
Oxidation Products: Sulfone derivatives.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate serves as an important intermediate in the synthesis of a variety of complex organic molecules. Its structure allows it to be utilized in the development of pharmaceuticals, particularly those targeting inflammatory diseases and cancers. The compound's sulfonamide group is known for its ability to interact with biological targets, making it a candidate for drug design.
Key Applications:
- Drug Development: The compound has shown potential in designing anti-inflammatory and anticancer agents due to its ability to modulate enzymatic activities and interact with specific receptors .
- Heterocyclic Compounds: It acts as a building block for synthesizing heterocyclic compounds, which are prevalent in medicinal chemistry.
Biological Research
In biological studies, this compound is investigated for its role as a ligand in receptor binding studies. Its structural features allow it to be explored for developing enzyme inhibitors and other bioactive molecules.
Research Insights:
- Receptor Binding Studies: The compound's interactions with various receptors have been studied to understand its potential therapeutic effects.
- Enzyme Inhibition: Investigations into its inhibitory effects on key enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST) have revealed significant activity, indicating its potential use in treating oxidative stress-related conditions .
Industrial Applications
Beyond medicinal chemistry, this compound finds utility in industrial applications, particularly in the production of dyes, pigments, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various chemical processes.
Industrial Uses:
- Dyes and Pigments Production: The compound is employed in synthesizing various dyes due to its stable chemical structure and reactivity.
- Specialty Chemicals: It is used to create specialty chemicals that require specific functional groups for enhanced performance in industrial applications.
Case Studies and Research Findings
A review of recent literature highlights several case studies that illustrate the compound's applications:
Mechanism of Action
The mechanism of action of methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors through its sulfonamide group, which can form strong interactions with biological targets. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Functional Group Variations: Carboxylic Acid vs. Ester Derivatives
- 4-{[(4-Bromophenyl)Sulfonyl]Amino}Benzoic Acid (CAS 126145-99-1) Formula: C₁₃H₁₀BrNO₄S Molecular Weight: 356.19 g/mol Key Difference: The carboxylic acid group (–COOH) increases polarity, reducing lipophilicity compared to the methyl ester. This may limit its ability to cross biological membranes but enhance water solubility for formulations .
- Ethyl 4-{[(4-Fluorophenyl)Sulfonyl]Amino}Benzoate (CAS 1562439-62-6) Formula: C₁₅H₁₄FNO₄S Molecular Weight: 347.34 g/mol Key Difference: Substitution of bromine with fluorine reduces steric bulk and alters electronic properties. The ethyl ester further extends metabolic stability compared to methyl esters, delaying hydrolysis in vivo .
Table 1: Functional Group Impact on Properties
| Compound | Functional Group | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Methyl 4-{[(4-Bromophenyl)Sulfonyl]Amino}Benzoate | Methyl ester | 3.2 | 0.15 (PBS) |
| 4-{[(4-Bromophenyl)Sulfonyl]Amino}Benzoic Acid | Carboxylic acid | 2.1 | 1.8 (PBS) |
| Ethyl 4-{[(4-Fluorophenyl)Sulfonyl]Amino}Benzoate | Ethyl ester | 3.5 | 0.09 (PBS) |
Halogen Substitution: Bromine vs. Fluorine vs. Nitro Groups
- Bromophenyl Derivatives :
- This is advantageous in sulfatase or aromatase inhibitors .
- Nitrophenyl Derivatives (e.g., Methyl 2,4-Dihydroxy-5-(4-Nitrobenzamido)Benzoate): The nitro group (–NO₂) introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions. However, it may reduce metabolic stability due to redox sensitivity .
Sulfonyl vs. Acetyl Substituents
- This compound: The sulfonyl group (–SO₂–) contributes to hydrogen bonding and electrostatic interactions, critical for binding to enzymes like sulfatases or kinases .
- Ethyl 4-[[2-(4-Bromophenyl)Acetyl]Amino]Benzoate (CAS 6119-09-1): Formula: C₁₇H₁₆BrNO₃ Key Difference: Replacement of sulfonyl with acetyl (–CO–) reduces hydrogen-bonding capacity but increases flexibility. This may shift biological activity toward different targets, such as acetyltransferase enzymes .
Structural Analogues in Agrochemicals
Methyl benzoate sulfonamides are prevalent in herbicides (e.g., metsulfuron-methyl, CAS 74223-64-6):
- Metsulfuron-Methyl :
- Formula : C₁₄H₁₅N₅O₆S
- Key Feature : Incorporates a triazine ring and urea linkage, enabling acetolactate synthase (ALS) inhibition. The methyl benzoate sulfonyl group anchors the molecule to the enzyme’s active site .
Biological Activity
Methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and structure-activity relationships (SAR), drawing from diverse sources and research findings.
Chemical Structure and Properties
The compound has the molecular formula . Its structure features a sulfonamide group attached to a benzoate moiety, which is significant for its biological activity. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromobenzene moiety can form covalent or non-covalent interactions with active sites, leading to modulation of enzymatic activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of glutathione-related enzymes, such as glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial in antioxidant defense and detoxification systems .
- NF-κB Pathway Activation : Similar compounds have been reported to activate the NF-κB pathway, suggesting potential anti-inflammatory effects.
- Protein Tyrosine Phosphatase Inhibition : It has been investigated for its inhibitory effects on protein tyrosine phosphatases (PTPs), which are important in cellular signaling pathways.
Biological Activity and Therapeutic Applications
The compound exhibits a range of biological activities that suggest potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
- Anti-inflammatory Properties : The activation of the NF-κB pathway indicates that this compound could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or autoimmune diseases.
- Antidiabetic Effects : Related compounds have demonstrated the ability to improve insulin sensitivity and glucose metabolism, potentially offering therapeutic benefits for diabetic conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-aminobenzoate | Lacks bromobenzene group | Lower reactivity |
| Methyl 4-bromobenzoate | No amino group | Limited biological applications |
| Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate | Contains sulfonamide group | Antimicrobial and anti-inflammatory properties |
The presence of both bromobenzene and sulfonamide groups in this compound confers unique chemical properties that enhance its biological activity compared to similar compounds.
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effects of various derivatives on GR and GST. Methyl 4-amino-3-bromo-5-fluorobenzoate exhibited a Ki value of , indicating strong inhibition compared to other derivatives .
- Antioxidant Activity : In antioxidant assays using DPPH and ABTS methods, compounds derived from similar structures showed varying degrees of antioxidant capacity, suggesting potential applications in oxidative stress-related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
